

# Antiviral Activity of JG26 Against SARS-CoV-2: A Technical Guide

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## Compound of Interest

Compound Name: **JG26**

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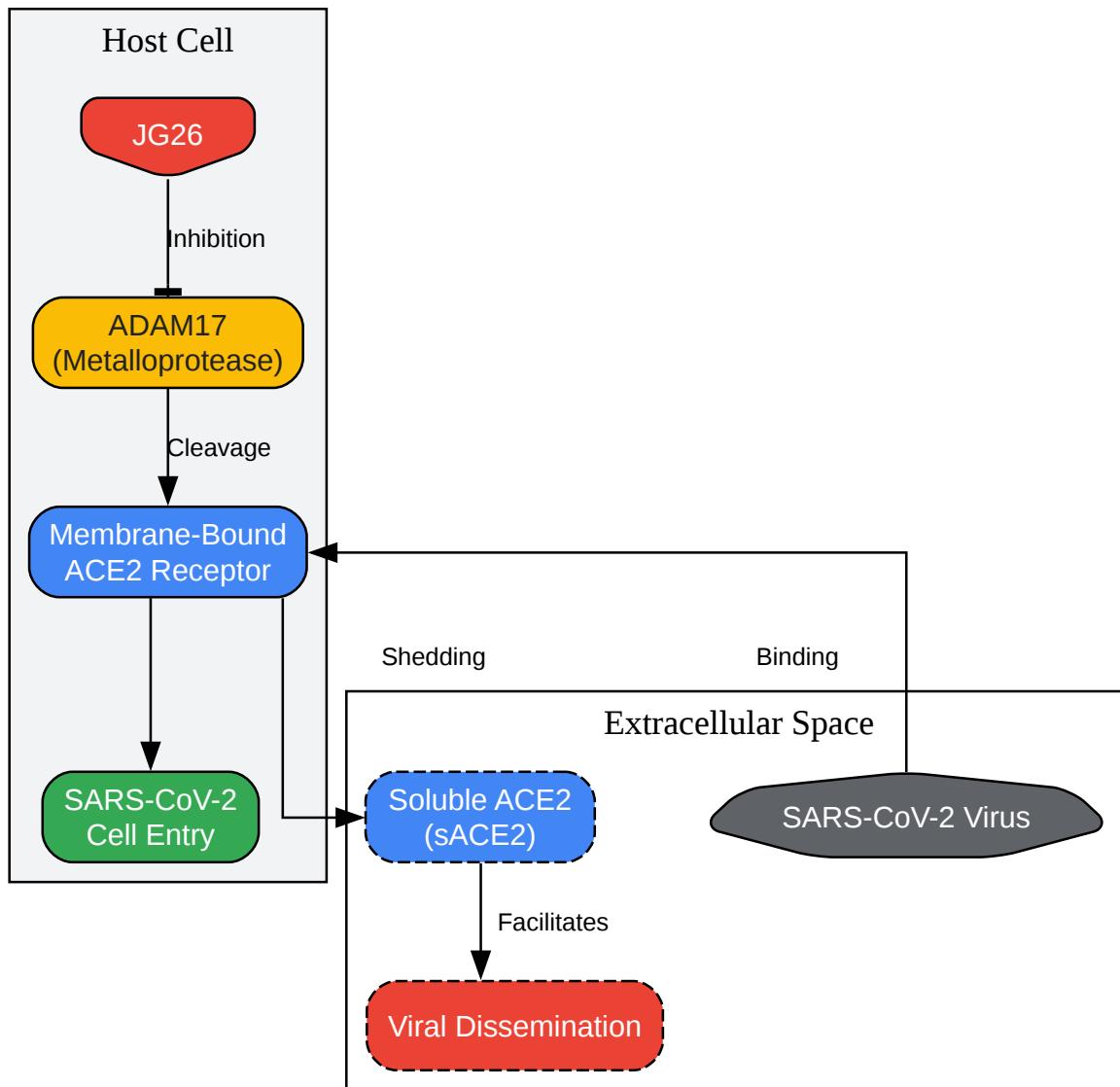
## Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, enters host cells via the Angiotensin-Converting Enzyme 2 (ACE2) receptor. The metalloprotease ADAM17 has been implicated in the proteolytic shedding of ACE2 from the cell surface, leading to the generation of soluble ACE2 (sACE2). While the precise role of sACE2 in SARS-CoV-2 infection is complex, some evidence suggests it may facilitate viral dissemination. **JG26**, a selective inhibitor of ADAM17, has demonstrated promising antiviral activity against SARS-CoV-2 in vitro. This technical guide provides a comprehensive overview of the pre-clinical data on **JG26**, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols.

## Core Mechanism of Action: Inhibition of ADAM17-Mediated ACE2 Shedding

**JG26** is an arylsulfonamido-based hydroxamic acid that selectively inhibits the enzymatic activity of ADAM17, a transmembrane zinc metalloproteinase.<sup>[1]</sup> In the context of SARS-CoV-2 infection, ADAM17 is responsible for the ectodomain shedding of the ACE2 receptor from the cell surface.<sup>[1]</sup> This process releases a soluble form of ACE2 (sACE2) into the extracellular space. By inhibiting ADAM17, **JG26** reduces the amount of sACE2 produced.<sup>[1]</sup> The antiviral activity of **JG26** is attributed to the reduced availability of sACE2, which is believed to limit the

dissemination of the virus, potentially by preventing sACE2-mediated viral entry into cells with low or no ACE2 expression.[1][2]



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**Caption:** Mechanism of action of **JG26** in inhibiting SARS-CoV-2 infection.

## Quantitative Data Summary

The antiviral and cytotoxic activities of **JG26** were evaluated in Calu-3 human lung adenocarcinoma cells. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of **JG26**

Cell Line	Compound	Assay Duration	CC <sub>50</sub> (μM)
Calu-3	JG26	48 hours	> 25

CC<sub>50</sub>: 50% cytotoxic concentration. Data derived from Gentili et al. (2024).[\[1\]](#)

Table 2: Antiviral Activity of **JG26** against SARS-CoV-2

Cell Line	Compound	Concentration (μM)	Assay	Viral Load Reduction	Log Reduction (LR)
Calu-3	JG26	25	Plaque Assay	>90%	1.44
Calu-3	JG26	25	RT-qPCR	>99%	2.37

Assays were conducted 48 hours post-infection.[\[1\]](#) A Log Reduction (LR) greater than 1 corresponds to a 90% reduction in viral load.[\[3\]](#)

## Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research article by Gentili et al. (2024) and standard laboratory procedures.[\[1\]](#)

## Cell Culture and Virus Propagation

- Cell Line: Calu-3 human lung cells (ATCC HTB-55) were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Virus Strain: A strain of SARS-CoV-2, provided by Professor Arnaldo Caruso (University of Brescia, Italy), was used.

- Virus Propagation: The SARS-CoV-2 virus was propagated in Vero E6 cells. Viral titers were quantified using a standard plaque assay titration method. All work with live virus was conducted under biosafety level-3 (BSL-3) conditions.

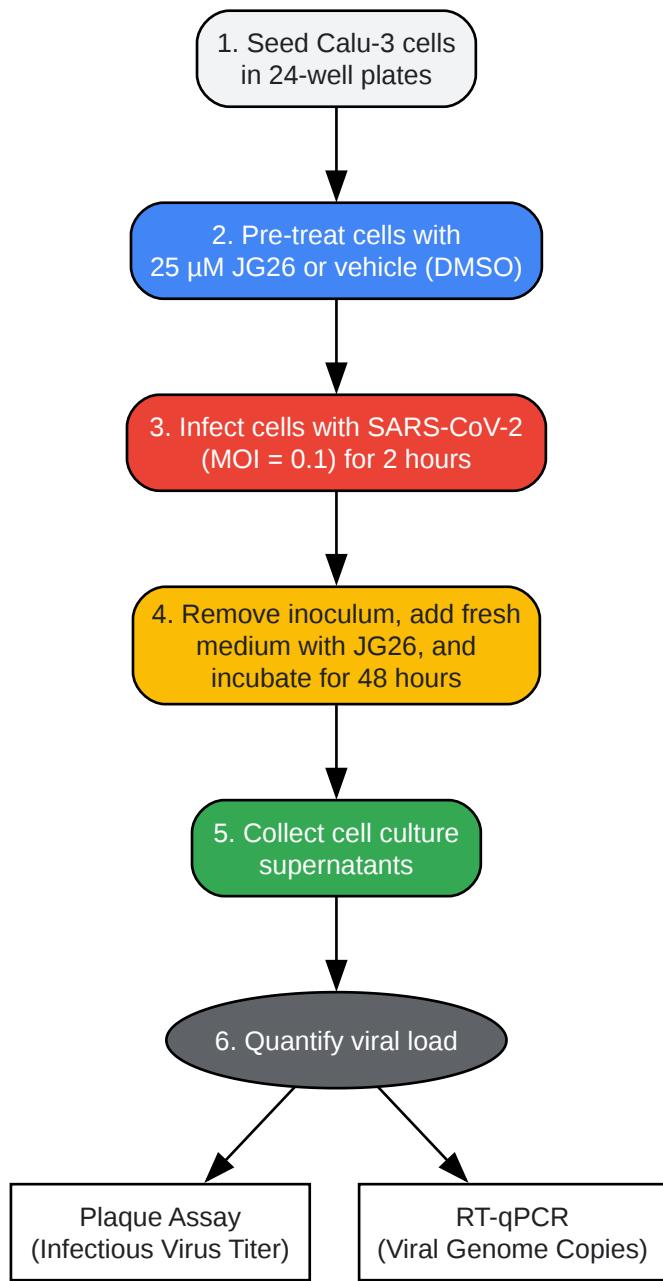
## Cytotoxicity Assay

A standard cytotoxicity assay was performed to determine the effect of **JG26** on Calu-3 cell viability.

- Seed Calu-3 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours.
- Prepare serial dilutions of **JG26** in culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of **JG26** (ranging up to 25  $\mu$ M). Include a vehicle control (e.g., DMSO).
- Incubate the plate for 48 hours at 37°C.
- Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available cell viability kit, following the manufacturer's instructions.
- Measure the absorbance using a microplate reader and calculate the 50% cytotoxic concentration ( $CC_{50}$ ).

## Antiviral Activity Assay

This protocol outlines the steps to evaluate the efficacy of **JG26** in inhibiting SARS-CoV-2 replication in Calu-3 cells.



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**Caption:** Workflow for the in vitro antiviral activity assay of **JG26**.

- Cell Seeding: Seed Calu-3 cells in 24-well plates and allow them to adhere overnight to form a confluent monolayer.
- Compound Treatment: Pre-treat the cells with **JG26** at a final concentration of 25 μM or with a vehicle control (DMSO) for a specified period before infection.

- Virus Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[\[1\]](#)  
Incubate for 2 hours at 37°C to allow for viral entry.[\[1\]](#)
- Post-Infection Incubation: After the 2-hour incubation, remove the viral inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium containing 25 µM **JG26** or the vehicle control.
- Sample Collection: Incubate the infected cells for 48 hours.[\[1\]](#) After the incubation period, collect the cell culture supernatants for viral load quantification.
- Viral Quantification:
  - Plaque Assay: Perform a plaque assay on Vero E6 cells using serial dilutions of the collected supernatants to determine the titer of infectious viral particles (Plaque Forming Units per mL, PFU/mL).
  - RT-qPCR: Extract viral RNA from the supernatants and perform a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) to quantify the number of viral genome copies.

## ACE2 Shedding Assay

This protocol describes a general method for quantifying the inhibition of ACE2 shedding from the cell surface, likely an ELISA-based method.

- Cell Seeding and Treatment: Seed Calu-3 cells in a multi-well plate and allow them to reach confluence. Treat the cells with 25 µM **JG26** or a vehicle control for a specified duration (e.g., 24-48 hours).
- Supernatant Collection: After treatment, collect the cell culture supernatants.
- ELISA for Soluble ACE2:
  - Use a commercially available Human ACE2 ELISA kit.
  - Coat the wells of a 96-well plate with a capture antibody specific for human ACE2.

- Add the collected cell culture supernatants to the wells and incubate to allow the soluble ACE2 to bind to the capture antibody.
- Wash the wells to remove unbound proteins.
- Add a biotinylated detection antibody that binds to a different epitope on the soluble ACE2.
- Wash the wells and add a streptavidin-horseradish peroxidase (HRP) conjugate.
- Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: The intensity of the color is proportional to the amount of soluble ACE2 in the supernatant. Compare the absorbance values of the **JG26**-treated samples to the vehicle control to determine the percentage of inhibition of ACE2 shedding.

## Conclusion and Future Directions

**JG26** has been identified as a promising host-directed antiviral agent against SARS-CoV-2.<sup>[1]</sup> Its mechanism of action, centered on the inhibition of ADAM17-mediated ACE2 shedding, presents a novel strategy for mitigating viral infection. The in vitro data demonstrates a significant reduction in viral replication in human lung cells at non-cytotoxic concentrations. Further research is warranted to evaluate the in vivo efficacy and safety of **JG26** in animal models of SARS-CoV-2 infection. Additionally, exploring the potential of **JG26** to reduce the inflammatory sequelae of COVID-19, given the role of ADAM17 in cytokine shedding, could be a valuable avenue for future investigation.<sup>[1]</sup>

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